2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
Description
The compound 2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide features a chlorophenyl group linked to an acetamide core, with a furan-isoxazole methyl substituent.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-12-5-3-11(4-6-12)8-16(20)18-10-13-9-15(22-19-13)14-2-1-7-21-14/h1-7,9H,8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBATXTOQGZXSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne or alkene, leading to the formation of the isoxazole ring.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Attachment of the chlorophenyl group:
Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to study various biochemical pathways and processes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Functional Group Influence on Properties
- Chlorophenyl vs. Fluorophenoxy: The target compound’s 4-chlorophenyl group may enhance lipophilicity and membrane permeability compared to the fluorophenoxy variant in , which could improve target binding but increase metabolic stability risks .
- Sulfonamide vs. Acetamide : Sulfonamide-containing analogues (e.g., ) are associated with antibacterial activity, whereas the acetamide core in the target compound may favor CNS applications due to improved blood-brain barrier penetration .
Pharmacological and Stability Considerations
- Ranitidine Analogues : and -11 emphasize the importance of impurity profiling (e.g., nitroacetamide derivatives) in drug development, suggesting that the target compound’s synthesis may require stringent control over byproducts like hydrazines or nitro groups .
Biological Activity
2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring, an isoxazole moiety, and a chlorophenyl group, which contribute to its biological activity.
While the exact mechanism of action remains to be fully elucidated, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors. The presence of the furan and isoxazole rings may facilitate binding to these targets, thereby modulating their activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 µM |
| Compound B | Escherichia coli | 8 µM |
| Compound C | Pseudomonas aeruginosa | 10 µM |
This table illustrates the varying degrees of antimicrobial efficacy observed in related compounds, suggesting that modifications to the structure can influence activity.
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds containing isoxazole and furan rings have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thus potentially providing therapeutic benefits in inflammatory diseases.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various derivatives against common pathogens. The results indicated that compounds with a chlorophenyl group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to their non-chlorinated counterparts.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent.
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(4-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Isoxazole Core Formation : Condensation of hydroxylamine with a diketone or β-ketonitrile precursor under acidic conditions (e.g., H₂SO₄) to form the 5-(furan-2-yl)isoxazole-3-carbaldehyde intermediate .
Reductive Amination : Reaction of the aldehyde with 2-(4-chlorophenyl)acetamide derivatives using NaBH₃CN or H₂/Pd-C to form the methylene bridge .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity.
Key Considerations : Optimize reaction time (12-24 hrs) and temperature (60-80°C) to minimize side products like unsubstituted isoxazoles .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
A combination of methods is required:
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 7.2–7.4 ppm (chlorophenyl aromatic H), δ 6.3–6.8 ppm (furan H), δ 4.5 ppm (CH₂ bridge) | Confirm substituent connectivity and purity . |
| HRMS | Exact mass (e.g., [M+H]⁺ = 369.0742) | Verify molecular formula and isotopic pattern . |
| FT-IR | 1650–1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch) | Identify functional groups . |
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Answer:
- Data Collection : Use SHELX programs (e.g., SHELXD for structure solution) with high-resolution (<1.0 Å) X-ray data to model bond lengths, angles, and torsion angles .
- Analysis : Compare experimental data (e.g., O1—N1—C3—C2 torsion angle = -16.7°) with computational predictions (DFT) to identify deviations caused by crystal packing .
- Applications : Determine if the furan ring adopts an envelope or planar conformation, which impacts biological activity .
Advanced: How to address contradictions in reported biological activity data?
Answer:
-
Assay Variability : Standardize conditions (e.g., pH, temperature, cell lines) across studies. For example, conflicting IC₅₀ values in enzyme inhibition assays may arise from differences in ATP concentrations .
-
Structural Analog Comparison :
Analog Modification Activity Trend 4-Chloro → 4-Fluoro Increased electronegativity ↑ Potency against kinase X Furan → Thiophene Enhanced lipophilicity ↓ Solubility but ↑ membrane permeability
Advanced: What computational strategies predict target interactions?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2). Prioritize poses with hydrogen bonds between the acetamide carbonyl and Arg120 .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the furan-isoxazole moiety in hydrophobic pockets .
QSAR : Develop models correlating substituent electronegativity (Hammett σ) with logP and IC₅₀ values .
Basic: What preliminary biological screening approaches are recommended?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Broth microdilution (MIC) testing against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .
Advanced: How to design SAR studies for this compound?
Answer:
- Substituent Libraries : Synthesize analogs with variations in:
- Chlorophenyl : Replace Cl with CF₃ or OCH₃ to modulate electron-withdrawing/donating effects .
- Furan : Substitute with thiophene or pyrrole to alter π-π stacking .
- Data Analysis : Use PCA (principal component analysis) to cluster bioactivity profiles and identify key structural drivers .
Advanced: How to analyze reaction mechanisms for derivatization (e.g., oxidation of the furan ring)?
Answer:
- Mechanistic Probes :
- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation during furan → furanone oxidation .
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate laws (e.g., first-order in substrate) .
- Computational Modeling : Calculate activation energies (B3LYP/6-31G*) for competing pathways (e.g., radical vs. electrophilic oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
